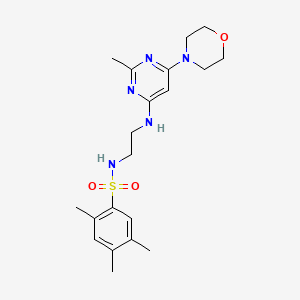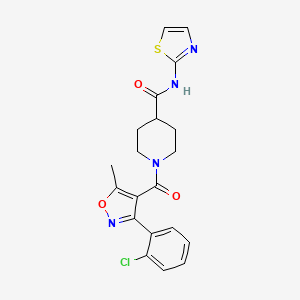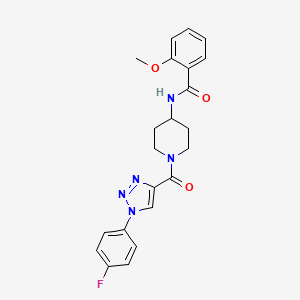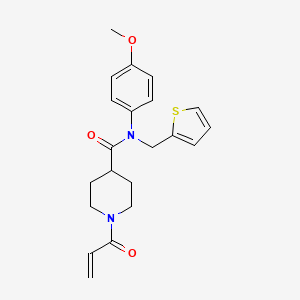![molecular formula C23H26ClN3O3 B2844553 4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol CAS No. 899983-76-7](/img/structure/B2844553.png)
4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from available starting materials. It would include the specific reactions used, the conditions under which they are carried out, and the yields of each step.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact three-dimensional structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions that it undergoes when heated or exposed to light.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.科学的研究の応用
Novel Spiropiperidines and σ-Receptor Ligands
Spiropiperidines, including those related to the queried compound, have been extensively studied for their affinity towards σ1 and σ2 receptors. These receptors are implicated in various neurological and psychiatric conditions, making spiropiperidines valuable for developing potential treatments for diseases like schizophrenia, depression, and neurodegenerative disorders. The research by Maier and Wünsch (2002) highlights the synthesis of spiropiperidines with high σ1-receptor affinity, indicating their potential as central nervous system agents. This study suggests the importance of the benzyl residue at the piperidine nitrogen atom and a methoxy group for high σ1-receptor affinity, a characteristic that may also be relevant for the queried compound (Maier & Wünsch, 2002).
Antimicrobial and Anti-Inflammatory Applications
Compounds with the spiropiperidine structure have shown promising antimicrobial and anti-inflammatory activities. Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and evaluated their antimicrobial, anti-inflammatory, and antioxidant activities. Their findings suggest that certain spiro derivatives possess high antimicrobial activity against specific strains, an anti-inflammatory effect superior to reference drugs, and significant antioxidant activity. This indicates potential applications in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).
Synthesis and Chemical Transformations
The research into spiropiperidines also covers their synthesis and the exploration of their chemical transformations. These studies provide valuable insights into the methodologies for synthesizing complex spiropiperidine derivatives, which are crucial for further exploration of their biological activities and potential applications in drug development. For instance, the synthesis and evaluation of spiropiperidine lactam as acetyl-CoA carboxylase inhibitors by Huard et al. (2012) demonstrate the compound's role in targeting metabolic disorders, showcasing the versatility of spiropiperidines in medicinal chemistry (Huard et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. This could include acute toxicity (such as LD50 values), chronic toxicity (such as carcinogenicity or teratogenicity), and physical hazards (such as flammability or reactivity).
将来の方向性
This would involve a discussion of areas for future research. For a drug, this could include potential new therapeutic applications. For a material, this could include potential new uses or improvements to its properties.
I hope this general information is helpful. For specific information on a particular compound, I would recommend consulting the scientific literature or a reliable database such as PubChem or the Cambridge Structural Database. Please note that performing these types of analyses typically requires specialized knowledge and equipment.
特性
IUPAC Name |
4-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-3-26-10-8-23(9-11-26)27-19(17-13-16(24)5-7-21(17)30-23)14-18(25-27)15-4-6-20(28)22(12-15)29-2/h4-7,12-13,19,28H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBUCHFCRLAKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2844476.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
![2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2844481.png)

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)